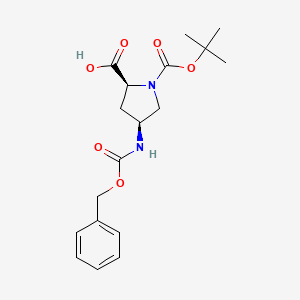
(2S,4S)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2S,4S)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2S,4S)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid , also known by its CAS number 874162-99-9 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C18H24N2O6
- Molar Mass : 364.39 g/mol
- Melting Point : 59-61 °C
- Density : 1.28 g/cm³ (predicted)
- pKa : 3.83 (predicted)
The compound features a pyrrolidine ring with multiple functional groups, including a benzyloxycarbonyl group and a tert-butoxycarbonyl group, which contribute to its reactivity and biological profile.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as a therapeutic agent. Key areas of investigation include:
1. Enzyme Inhibition
Research indicates that compounds similar to this pyrrolidine derivative can act as inhibitors for various enzymes. For instance, structure-activity relationship (SAR) studies have shown that pyrrolidine derivatives can be effective against enzymes involved in metabolic pathways, such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial for glucose metabolism in diabetes management .
2. Anticancer Properties
Pyrrolidine derivatives are often evaluated for their anticancer properties. Preliminary studies suggest that the presence of specific substituents in the pyrrolidine ring can enhance cytotoxicity against cancer cell lines. The unique structure of this compound may provide similar or enhanced effects compared to simpler analogs.
3. Neuroprotective Effects
Some studies have indicated that related compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism of action might involve modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Binding Affinity : The compound's ability to bind to specific biological targets, such as enzymes and receptors.
- Structural Modifications : The presence of the benzyloxycarbonyl and tert-butoxycarbonyl groups may facilitate interactions with target proteins, enhancing efficacy and selectivity.
Molecular docking studies are often employed to predict binding affinities and elucidate potential interactions with biological targets.
Eigenschaften
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-13(9-14(20)15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRDHBQRJQRRO-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














